2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDFTNCKKJQLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with 2-methoxyethyl chloride under basic conditions to yield 1-(2-methoxyethyl)piperidine.
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Benzamide Formation: : The benzamide core is prepared by reacting 2-chlorobenzoyl chloride with an appropriate amine. In this case, the amine is the previously synthesized 1-(2-methoxyethyl)piperidine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
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Final Coupling: : The final step involves coupling the benzamide core with the piperidine intermediate. This is achieved through a nucleophilic substitution reaction where the amine group of the piperidine attacks the carbonyl carbon of the benzamide, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
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Substitution: : The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under basic conditions.
Major Products
Oxidation: Products include 2-chloro-N-((1-(2-formylethyl)piperidin-4-yl)methyl)benzamide.
Reduction: Products include 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzylamine.
Substitution: Products include 2-azido-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its design allows for interactions with biological targets such as enzymes and receptors.
- Anticancer Activity : Preliminary studies have indicated that derivatives of benzamides, including compounds similar to 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, exhibit significant anticancer properties. For instance, studies on related compounds have shown inhibition of cancer cell proliferation in various cell lines, suggesting that modifications to the benzamide structure can enhance anticancer efficacy .
- Antimicrobial Properties : Research has demonstrated that benzamide derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in the aromatic ring has been correlated with increased antimicrobial potency .
Pharmacological Studies
Pharmacological evaluations have shown that compounds with similar structures can modulate neurotransmitter systems, particularly in central nervous system disorders.
- Neuropharmacology : Compounds containing piperidine groups are known to interact with dopamine and serotonin receptors, making them candidates for the treatment of psychiatric disorders. For example, studies have indicated that modifications in the piperidine structure can lead to improved binding affinities for these receptors .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug design. SAR studies involving 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can provide insights into how different substituents affect its biological profile.
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Group | Increases lipophilicity and enhances interaction with biological targets |
| Piperidine Moiety | Modulates receptor affinity and selectivity |
| Methoxyethyl Substituent | Improves solubility and bioavailability |
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Screening : A study evaluated a series of benzamide derivatives against human colorectal carcinoma cell lines (HCT116). Compounds structurally related to 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide showed IC50 values lower than standard chemotherapeutics, indicating a promising avenue for further development .
- Antimicrobial Efficacy : In vitro testing against various microbial strains revealed that certain benzamide derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as receptors or enzymes. The benzamide core is known to interact with various biological targets, potentially modulating their activity. The piperidine ring and methoxyethyl group enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of benzamide-piperidine derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Metabolic Stability : Propylsulfonyl (Compound 8c) and propylthio (Compound 1) substituents resist oxidative metabolism better than methoxyethyl, which may undergo ether cleavage .
- Target Selectivity : Sulfonyl-containing analogs (e.g., Compound 8c) show higher GlyT1 inhibition due to stronger hydrogen-bonding interactions with the transporter , whereas the target compound’s 2-methoxyethyl group may shift activity toward other targets, such as ion channels or GPCRs.
Conformational and Crystallographic Insights
- Piperidine Ring Conformation : In 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, the piperidine adopts a semi-chair conformation with puckering parameters (q₂ = 0.0280 Å, q₃ = 0.5563 Å), influencing receptor binding . The target compound’s 2-methoxyethyl group may induce similar conformational rigidity, affecting interactions with biological targets.
Biological Activity
2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound belonging to the benzamide class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a chlorine atom and a piperidine moiety substituted with a methoxyethyl group. Its structure can be represented as follows:
The biological activity of 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is thought to arise from its interactions with various biological targets, particularly neurotransmitter receptors and enzymes. The presence of the piperidine ring suggests potential interactions with central nervous system (CNS) receptors, making it a candidate for neuropharmacological studies.
Neuroleptic Activity
Research indicates that similar benzamide derivatives exhibit significant neuroleptic activity. For instance, compounds in the same class have been shown to modulate dopaminergic pathways, which are crucial in treating disorders like schizophrenia. In one study, related benzamides demonstrated a strong correlation between structure and activity, with modifications enhancing their potency against apomorphine-induced stereotyped behavior in rats .
Antipsychotic Potential
A comparative analysis of various benzamide derivatives revealed that modifications can lead to compounds that are significantly more potent than established antipsychotics like haloperidol. For example, certain derivatives were found to be 13 times more effective than haloperidol in inhibiting stereotypic behaviors . This suggests that 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide may also possess similar or enhanced antipsychotic properties.
Case Studies
- Neuropharmacological Studies : A study on the structure-activity relationship (SAR) highlighted that introducing a methoxy group at specific positions on the benzene ring could enhance the binding affinity for dopamine receptors .
- In Vitro Studies : In vitro assays demonstrated that related compounds could inhibit specific receptor subtypes implicated in mood disorders, suggesting that 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide might exhibit similar effects .
- Toxicological Assessments : Preliminary toxicological evaluations indicated that while some derivatives showed promising efficacy, they also exhibited varied side effects. The balance between efficacy and safety is critical for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Potency (relative to haloperidol) | Key Modifications |
|---|---|---|
| 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | TBD | Chlorine substitution, methoxyethyl group |
| N-[1-benzyl-3-aminopyrrolidine] benzamide | 13x more potent | Benzyl substitution |
| N-[1-(2-hydroxyethyl)piperidin-4-yl]benzamide | TBD | Hydroxyethyl instead of methoxyethyl |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide?
- Methodological Answer : A typical route involves sequential alkylation and benzoylation. For example, piperidine derivatives are alkylated with 2-methoxyethyl groups, followed by benzoylation using 2-chlorobenzoyl chloride. Purification via HPLC or recrystallization (e.g., ethyl methyl ketone) yields the final product. Reaction optimization may require temperature control (e.g., 55°C) and catalysts like tin(II) chloride in ethanol to enhance efficiency .
Q. Which spectroscopic and analytical techniques are employed to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirms substituent positions and purity (e.g., H NMR for methylene protons in the piperidinyl group) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm for the benzamide moiety) .
- Elemental Analysis : Validates molecular composition .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Apomorphine-induced stereotyped behavior inhibition in rodent models is a common assay for neuroleptic activity. Dose-response curves and IC calculations are critical. Comparative studies with reference compounds (e.g., haloperidol) help assess potency and selectivity .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during structure refinement be resolved?
- Methodological Answer : Use software like SHELXL for refinement. Discrepancies in hydrogen atom placement or thermal parameters may arise due to disordered moieties. Strategies include:
- Geometric Restraints : Fix bond lengths/angles based on standard values (e.g., C–H = 0.93–0.98 Å, N–H = 0.86 Å) .
- Twinned Data Handling : Apply twin-law matrices for high-symmetry space groups .
- Validation Tools : Check R-factors and residual electron density maps to ensure model accuracy .
Q. What strategies optimize reaction yield during synthesis under reflux conditions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetone) improve solubility of intermediates .
- Catalyst Optimization : Tin(II) chloride enhances nitro-group reduction efficiency in ethanol at 55°C .
- Workup Procedures : Extract products with ethyl acetate and neutralize emulsions using triethylamine (TEA) .
Q. How does the piperidine ring conformation influence pharmacological activity?
- Methodological Answer : Chair conformations (e.g., puckering parameters Q = 0.55 Å, θ = 175°) enhance steric complementarity with target receptors. Substituent orientation (e.g., 2-methoxyethyl group) modulates lipophilicity and binding kinetics. Computational docking studies paired with crystallographic data (e.g., dihedral angles between aromatic rings) validate these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
